molecular formula C22H33NOS B1245496 Curacin D

Curacin D

Cat. No.: B1245496
M. Wt: 359.6 g/mol
InChI Key: SSJXRCYFOOLEKV-RDTKOLQBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Curacin D is a complex organic compound with a unique structure that includes a thiazole ring, a methoxytetradecatetraenyl chain, and a methylcyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Curacin D involves multiple steps, starting from readily available starting materials

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methoxytetradecatetraenyl Chain: This step involves the coupling of the thiazole ring with a suitable methoxytetradecatetraenyl precursor, often using palladium-catalyzed cross-coupling reactions.

    Attachment of the Methylcyclopropyl Group: The final step involves the addition of the methylcyclopropyl group to the thiazole ring, which can be achieved through various methods, including Grignard reactions or organolithium reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability.

Chemical Reactions Analysis

Types of Reactions

Curacin D can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can be used to modify the double bonds or other functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.

    Substitution: Common reagents for substitution reactions include halogens, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may result in the formation of reduced analogs of the original compound.

Scientific Research Applications

Curacin D has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive molecule, with applications in the study of biological pathways and mechanisms.

    Medicine: The compound could be investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.

    Industry: The compound may have applications in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of Curacin D involves its interaction with specific molecular targets and pathways. The exact mechanism would depend on the specific application and the biological or chemical context in which the compound is used. For example, in a biological context, the compound may interact with enzymes or receptors, modulating their activity and leading to specific cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the specific combination of functional groups and the overall structure. This uniqueness may confer specific properties and applications that are not shared by other similar compounds.

Properties

Molecular Formula

C22H33NOS

Molecular Weight

359.6 g/mol

IUPAC Name

4-[(1Z,5E,7E)-11-methoxytetradeca-1,5,7,13-tetraenyl]-2-[(1R,2S)-2-methylcyclopropyl]-4,5-dihydro-1,3-thiazole

InChI

InChI=1S/C22H33NOS/c1-4-13-20(24-3)15-12-10-8-6-5-7-9-11-14-19-17-25-22(23-19)21-16-18(21)2/h4-6,8,10-11,14,18-21H,1,7,9,12-13,15-17H2,2-3H3/b6-5+,10-8+,14-11-/t18-,19?,20?,21+/m0/s1

InChI Key

SSJXRCYFOOLEKV-RDTKOLQBSA-N

Isomeric SMILES

C[C@H]1C[C@H]1C2=NC(CS2)/C=C\CC/C=C/C=C/CCC(CC=C)OC

Canonical SMILES

CC1CC1C2=NC(CS2)C=CCCC=CC=CCCC(CC=C)OC

Synonyms

curacin D

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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